molecular formula C5H6Br2 B020152 1-(2,2-Dibromoethenyl)cyclopropane CAS No. 122244-78-4

1-(2,2-Dibromoethenyl)cyclopropane

Cat. No.: B020152
CAS No.: 122244-78-4
M. Wt: 225.91 g/mol
InChI Key: LRBNUEQKNNQJFJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(2,2-Dibromoethenyl)cyclopropane is a chemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be an intermediate in the synthesis of Efavirenz-d4

Biochemical Pathways

As it is an intermediate in the synthesis of Efavirenz-d4 , it may be involved in the pathways related to the action of Efavirenz-d4.

Result of Action

As it is an intermediate in the synthesis of Efavirenz-d4 , its effects may be related to the action of Efavirenz-d4.

Comparison with Similar Compounds

1-(2,2-Dibromoethenyl)cyclopropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dibromoethenyl group, which imparts distinct reactivity and applications compared to other cyclopropane derivatives.

Properties

IUPAC Name

2,2-dibromoethenylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBNUEQKNNQJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383156
Record name 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122244-78-4
Record name 1-(2,2-DIBROMOETHENYL)CYCLOPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dibromoethenyl)cyclopropane
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dibromoethenyl)cyclopropane
Reactant of Route 3
1-(2,2-Dibromoethenyl)cyclopropane

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